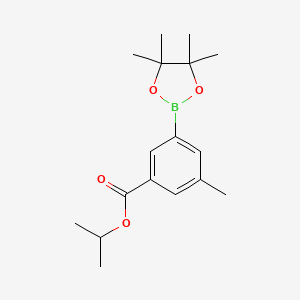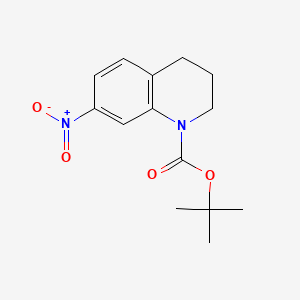
tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the quinoline family and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed that the compound interacts with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has unique optical properties that make it an excellent candidate for use in fluorescence microscopy and other imaging techniques. However, the compound also has some limitations. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. One area of research is the development of new fluorescent dyes based on this compound. Another area of research is the elucidation of the compound's mechanism of action and its interactions with cellular components. Additionally, the compound's potential as a therapeutic agent for certain diseases, such as cancer, could be explored further.
Synthesemethoden
The synthesis of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 2,3-dihydroquinoline with tert-butyl 2-bromoacetate and sodium nitrite. The reaction takes place in the presence of a copper catalyst and a solvent such as acetic acid. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is in the synthesis of fluorescent dyes. The compound has unique optical properties that make it an excellent candidate for use in fluorescence microscopy and other imaging techniques.
Eigenschaften
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-6-7-11(16(18)19)9-12(10)15/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQRCJULOFJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

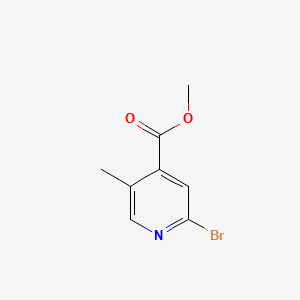

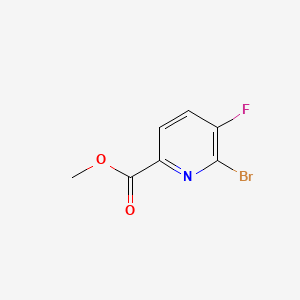
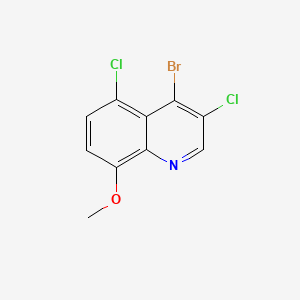
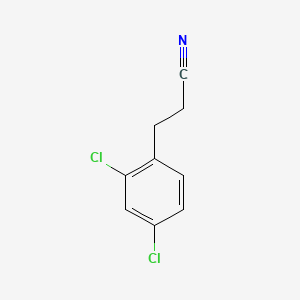
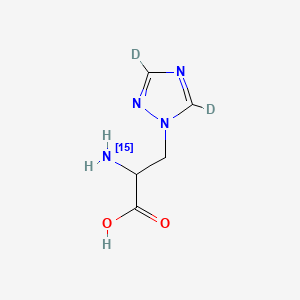
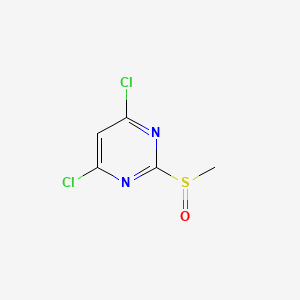
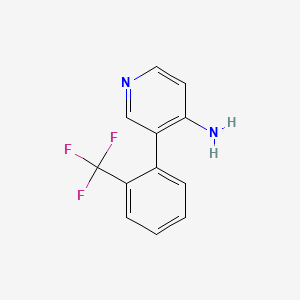
![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)
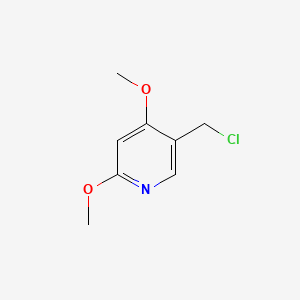

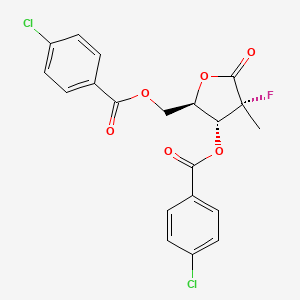
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
